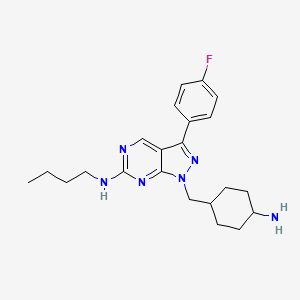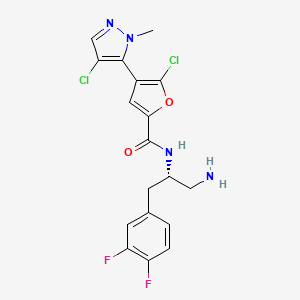
SNX-7081
概要
説明
SNX-7081 is a novel small molecule inhibitor of heat shock protein 90 (Hsp90). Heat shock protein 90 is a molecular chaperone that plays a crucial role in the stabilization and function of various client proteins, many of which are involved in cancer cell growth and survival. This compound has shown promising results in preclinical studies, particularly in its ability to induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents .
準備方法
The synthesis of SNX-7081 involves several steps, including the formation of the core structure and the introduction of functional groups that enhance its binding affinity to heat shock protein 90. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, cyclization, and functional group modifications .
化学反応の分析
SNX-7081 undergoes various chemical reactions, primarily involving its interaction with heat shock protein 90 and other cellular proteins. The compound is known to inhibit the function of heat shock protein 90 by binding to its active site, leading to the destabilization and degradation of client proteins. This inhibition results in the induction of apoptosis in cancer cells. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to facilitate the synthesis and modification of the compound .
科学的研究の応用
SNX-7081 has been extensively studied for its potential applications in cancer therapy. It has shown significant efficacy in inducing apoptosis in various cancer cell lines, including chronic lymphocytic leukemia, breast cancer, and lung cancer. The compound has also been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents, such as fludarabine nucleoside, by inhibiting DNA repair mechanisms and inducing DNA damage .
Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and reduce the activity of protein kinases involved in inflammatory signaling pathways .
作用機序
The primary mechanism of action of SNX-7081 involves the inhibition of heat shock protein 90. By binding to the active site of heat shock protein 90, this compound disrupts the chaperone function of the protein, leading to the destabilization and degradation of its client proteins. This disruption results in the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation and survival pathways .
The compound also enhances the efficacy of other chemotherapeutic agents by inhibiting DNA repair mechanisms and inducing DNA damage. This synergistic effect is particularly beneficial in the treatment of cancers with mutations in the p53 pathway, which are often resistant to conventional therapies .
類似化合物との比較
SNX-7081 is closely related to another heat shock protein 90 inhibitor, SNX-2112. Both compounds share a similar core structure, but this compound has a side chain of indole instead of indazole, which enhances its binding affinity to heat shock protein 90. Compared to SNX-2112, this compound has shown more potent effects on cell apoptosis and the downregulation of heat shock protein 90 client proteins in various cancer cell lines .
Other similar compounds include 17-AAG and EC141, which are also heat shock protein 90 inhibitors. these compounds have limitations related to poor solubility, hepatotoxicity, and limited bioavailability. This compound, with its superior binding affinity and efficacy, represents a promising alternative for cancer therapy .
特性
CAS番号 |
908111-22-8 |
|---|---|
分子式 |
C24H31N3O3 |
分子量 |
409.52 |
IUPAC名 |
2-[(4-hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide |
InChI |
InChI=1S/C24H31N3O3/c1-14-13-27(20-11-24(2,3)12-21(29)22(14)20)16-6-9-18(23(25)30)19(10-16)26-15-4-7-17(28)8-5-15/h6,9-10,13,15,17,26,28H,4-5,7-8,11-12H2,1-3H3,(H2,25,30) |
InChIキー |
SIEDNUHWSIZMAF-JCNLHEQBSA-N |
SMILES |
CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SNX7081; SNX 7081; SNX-7081. |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)
